molecular formula C22H24N2O4S B2631475 N-cyclopentyl-2-(1,1,4-trioxo-2-phenyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepin-5-yl)acetamide CAS No. 852452-23-4

N-cyclopentyl-2-(1,1,4-trioxo-2-phenyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepin-5-yl)acetamide

Cat. No.: B2631475
CAS No.: 852452-23-4
M. Wt: 412.5
InChI Key: WMRICAIDKRWFGU-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(1,1,4-trioxo-2-phenyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepin-5-yl)acetamide is a complex organic compound belonging to the class of benzothiazepines. This compound is characterized by its unique structure, which includes a cyclopentyl group, a phenyl group, and a benzothiazepine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(1,1,4-trioxo-2-phenyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepin-5-yl)acetamide typically involves multiple steps. One common method starts with the preparation of the benzothiazepine core, followed by the introduction of the cyclopentyl and phenyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(1,1,4-trioxo-2-phenyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-cyclopentyl-2-(1,1,4-trioxo-2-phenyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepin-5-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(1,1,4-trioxo-2-phenyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopentyl-2-(1,1,4-trioxo-2-phenyl-2,3,4,5-tetrahydro-1lambda6,5-benzothiazepin-5-yl)acetamide: shares similarities with other benzothiazepine derivatives, such as diltiazem and clentiazem.

    Diltiazem: A well-known calcium channel blocker used in the treatment of hypertension and angina.

    Clentiazem: Another benzothiazepine derivative with potential cardiovascular applications.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other benzothiazepine derivatives.

Properties

IUPAC Name

N-cyclopentyl-2-(1,1,4-trioxo-2-phenyl-2,3-dihydro-1λ6,5-benzothiazepin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S/c25-21(23-17-10-4-5-11-17)15-24-18-12-6-7-13-19(18)29(27,28)20(14-22(24)26)16-8-2-1-3-9-16/h1-3,6-9,12-13,17,20H,4-5,10-11,14-15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRICAIDKRWFGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C(=O)CC(S(=O)(=O)C3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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